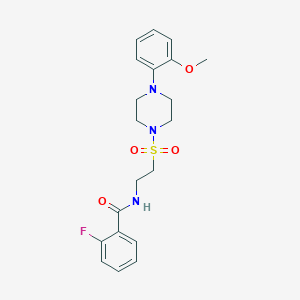

2-氟-N-(2-((4-(2-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a fluorinated analog related to the 5-hydroxytryptamine (5-HT (1A)) antagonist . These ligands were designed to provide a potential positron emission tomography (PET) ligand with high metabolic stability .

Synthesis Analysis

The synthesis of these analogs involved replacing the cyclohexyl moiety in WAY-100635 and in O-desmethyl WAY-100635 with a bridge-fused ring (BFR) such as adamantyl, cubyl, bicyclo [2.2.2]octyl and bicyclo [2.2.1]heptyl to reduce the metabolic rate of the amide bond hydrolysis . A fluoromethyl group was introduced on the other bridgehead of the BFR to prevent defluorination by HF elimination .Molecular Structure Analysis

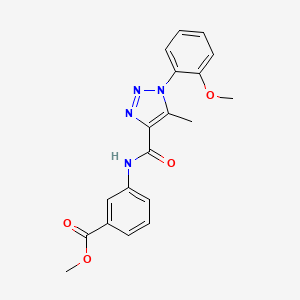

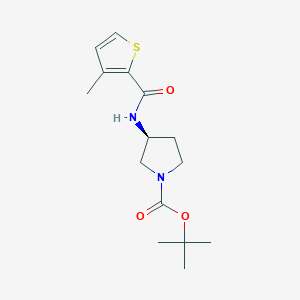

The molecular structure of these analogs was designed to provide high metabolic stability and prevent defluorination . All synthesized analogs displayed high affinity in the (sub)nanomolar range for the 5-HT (1A) receptor, comparable to WAY-100635 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these analogs were designed to provide high metabolic stability and prevent defluorination . The heating method had no significant effect on the composition of labelled by-products .Physical and Chemical Properties Analysis

The physical and chemical properties of these analogs were designed to provide high metabolic stability and prevent defluorination . They displayed high affinity in the (sub)nanomolar range for the 5-HT (1A) receptor .科学研究应用

液相色谱分析衍生化

一种新型磺酸试剂与感兴趣的化学结构密切相关,该试剂用于液相色谱分析衍生化,强调了其在增强特定分析物的检测灵敏度方面的应用。该试剂展示了用荧光团标记分析物以进行灵敏检测的能力,说明了该化学品在分析化学应用中的潜力(Wu et al., 1997)。

神经影像和神经学研究

2-氟-N-(2-((4-(2-甲氧苯基)哌嗪-1-基)磺酰基)乙基)苯甲酰胺的衍生物,用作选择性血清素 1A (5-HT1A) 分子成像探针,与正电子发射断层扫描 (PET) 结合使用,允许量化阿尔茨海默病患者活体大脑中的 5-HT1A 受体密度。此应用强调了该化合物在神经影像和神经疾病研究中的相关性(Kepe et al., 2006)。

多巴胺拮抗活性

2-苯基吡咯,在结构上类似于 2-氟-N-(2-((4-(2-甲氧苯基)哌嗪-1-基)磺酰基)乙基)苯甲酰胺,已被合成作为取代苯甲酰胺的构象受限类似物,并研究了它们的抗多巴胺活性。这条研究途径表明该化合物在为精神分裂症和其他精神疾病等疾病开发新疗法方面具有潜在的实用性(van Wijngaarden et al., 1987)。

PET 成像放射性配体的开发

WAY 100635 的氟代衍生物,在结构上与目标化合物相关,已被合成并评估其作为靶向血清素 1A 受体的 PET 放射性配体的潜力。这一发展对于增进我们对血清素在各种精神和神经疾病中作用的理解至关重要(Lang et al., 1999)。

多巴胺再摄取抑制剂的合成

无载体氟-18 标记的 GBR 12909,一种多巴胺再摄取抑制剂的合成,说明了该化合物在创建多巴胺再摄取的特异性高亲和力抑制剂方面的效用。此类抑制剂对于研究和治疗与多巴胺功能障碍相关的疾病(包括帕金森病和抑郁症)至关重要(Haka & Kilbourn, 1990)。

作用机制

属性

IUPAC Name |

2-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-9-5-4-8-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDBCPNZBUMKMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)

![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2661805.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2661809.png)